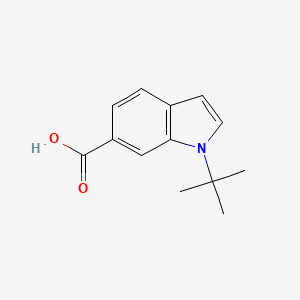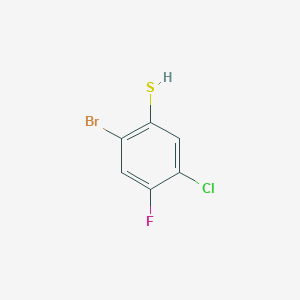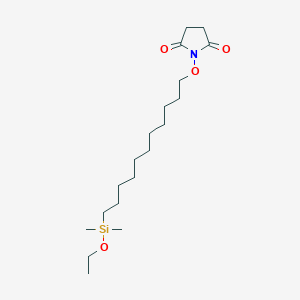
11-(Succinimidyloxy) undecyldimethyl-ethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Succinimidyloxy) undecyldimethyl-ethoxysilane, also known as succinimidyl undecylenate, is a chemical compound with the molecular formula C19H37NO4Si and a molecular weight of 371.6 g/mol. This compound is widely used in scientific research and industrial applications due to its unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Succinimidyloxy) undecyldimethyl-ethoxysilane typically involves the reaction of 11-bromoundecyltrimethoxysilane with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 11-(Succinimidyloxy) undecyldimethyl-ethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of moisture, the ethoxysilane group hydrolyzes to form silanols and ethanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products Formed:
Substitution Products: Various substituted silanes depending on the nucleophile used.
Hydrolysis Products: Silanols and ethanol.
Applications De Recherche Scientifique
11-(Succinimidyloxy) undecyldimethyl-ethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of functionalized surfaces and materials.
Biology: Employed in the modification of biomolecules for bioconjugation and labeling.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 11-(Succinimidyloxy) undecyldimethyl-ethoxysilane involves the formation of covalent bonds with nucleophilic groups on target molecules. The succinimidyloxy group reacts with amines, thiols, and other nucleophiles, leading to the formation of stable amide or thioether linkages . This reactivity makes it a valuable tool for bioconjugation and surface modification .
Comparaison Avec Des Composés Similaires
- 11-(Hydroxysuccinimide) undecanoic acid
- 11-(Hydroxysuccinimide) undecyltrimethoxysilane
- 11-(Hydroxysuccinimide) undecyltriethoxysilane
Comparison: Compared to these similar compounds, 11-(Succinimidyloxy) undecyldimethyl-ethoxysilane offers unique advantages such as enhanced stability and reactivity due to the presence of the ethoxysilane group . This makes it particularly suitable for applications requiring robust and durable modifications .
Propriétés
Formule moléculaire |
C19H37NO4Si |
|---|---|
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
1-[11-[ethoxy(dimethyl)silyl]undecoxy]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H37NO4Si/c1-4-24-25(2,3)17-13-11-9-7-5-6-8-10-12-16-23-20-18(21)14-15-19(20)22/h4-17H2,1-3H3 |
Clé InChI |
MOISDCXCBPMDOM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)CCCCCCCCCCCON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
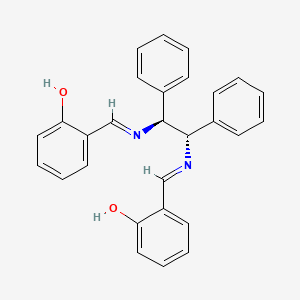
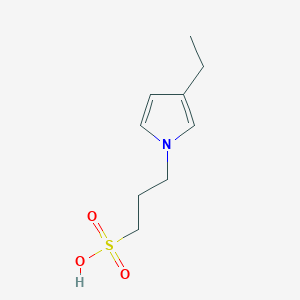

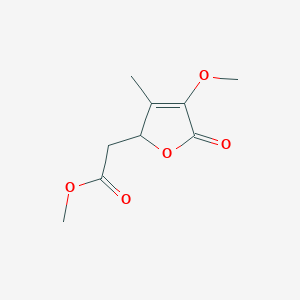
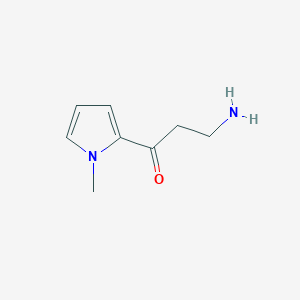
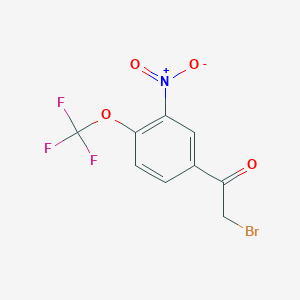

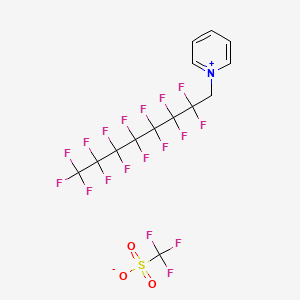
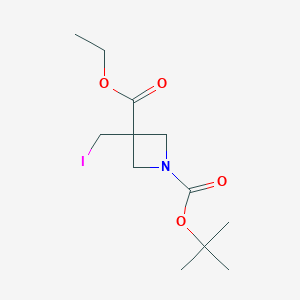
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
